molecular formula C19H18N4OS2 B4575182 4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4575182
M. Wt: 382.5 g/mol
InChI Key: JQDBTENYIYKHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.09220356 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Özyanik et al. (2012) synthesized various quinoline derivatives containing an azole nucleus, including 1,2,4-triazole derivatives, and found them to have good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

  • Antitumor and Antioxidant Activities : Behalo et al. (2017) conducted a regioselective synthesis of some 1,2,4-triazole derivatives and evaluated them for antitumor and antioxidant activities, demonstrating potent to weak activities (Behalo et al., 2017).

  • Antibacterial and Antifungal Agents : Sharma et al. (2008) synthesized new analogues of Quinolin-8-ol, including 4H-1,2,4-triazole-3-thiol derivatives, which showed interesting antibacterial activity against both gram-positive and gram-negative organisms, as well as antifungal agents (Sharma et al., 2008).

  • Synthesis and Characterization for Biological Activity : Various studies have focused on synthesizing and characterizing these compounds for potential biological activity. For instance, Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives, exploring their interactions with aldehydes (Zozulynets et al., 2021).

  • Potential in Treating Tuberculosis and Fungal Infections : Nesaragi et al. (2021) synthesized quinoline appended triazoles using microwave-assisted regioselective synthesis, demonstrating promising activity against tuberculosis and fungal infections (Nesaragi et al., 2021).

  • Corrosion Inhibition : Bentiss et al. (2009) explored the use of a similar triazole compound, 4-amino-1,2,4-triazole, as a corrosion inhibitor for mild steel in hydrochloric acid medium, indicating a potential application in material science (Bentiss et al., 2009).

Properties

IUPAC Name

4-(3-methoxypropyl)-3-(2-thiophen-2-ylquinolin-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-24-10-5-9-23-18(21-22-19(23)25)14-12-16(17-8-4-11-26-17)20-15-7-3-2-6-13(14)15/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDBTENYIYKHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

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